molecular formula C5H4F4O2 B1314153 1,1,5,5-Tetrafluoropentane-2,4-dione CAS No. 70086-62-3

1,1,5,5-Tetrafluoropentane-2,4-dione

Cat. No. B1314153
CAS RN: 70086-62-3
M. Wt: 172.08 g/mol
InChI Key: FTTDMWQQHZSARH-UHFFFAOYSA-N
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Description

“1,1,5,5-Tetrafluoropentane-2,4-dione” is a chemical compound with the molecular formula C5H4F4O2 . It has a molecular weight of 172.08 . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “1,1,5,5-Tetrafluoropentane-2,4-dione” consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . It has a total of 14 bonds, including 10 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 2 ketones .


Physical And Chemical Properties Analysis

“1,1,5,5-Tetrafluoropentane-2,4-dione” is a liquid at room temperature . It has a predicted density of 1.345±0.06 g/cm3 . The boiling point is 127°C . The refractive index is between 1.3940 to 1.3980 .

Scientific Research Applications

Synthesis and Chemical Reactivity

1,1,5,5-Tetrafluoropentane-2,4-dione has been utilized in various chemical syntheses. For instance, its reaction with arylhydrazines led to the exclusive formation of pyrazoles, showcasing its potential in the regioselective synthesis of such compounds (Lyga & Patera, 1990). Additionally, it has been involved in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives, exhibiting in vitro cytotoxic activity in various human cell lines, which indicates its potential in pharmaceutical applications (Gibadullina et al., 2018).

Thermal and Physical Properties

Studies have also focused on the thermal properties of 1,1,5,5-Tetrafluoropentane-2,4-dione. For example, its thermal decomposition pathways were investigated using laser pyrolysis, revealing insights into the behavior of β-diketones under high temperatures (Russell & Yee, 2005). Similarly, volatility studies of metal chelates with this compound provided valuable information regarding its stability and potential use in applications like material synthesis (Dilli & Patsalides, 1976).

Potential in Material Science

The compound's role in material science has been explored as well. It was used in the synthesis of a lanthanum precursor for MOCVD applications, demonstrating high volatility and promising characteristics for thin film deposition processes (Malandrino et al., 1998). Furthermore, its reaction with phenylglycinol led to the formation of unique compounds, highlighting its versatility in organic synthesis and potential applications in designing novel materials (Soloshonok et al., 2006).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,5,5-tetrafluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTDMWQQHZSARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)F)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505345
Record name 1,1,5,5-Tetrafluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,5,5-Tetrafluoropentane-2,4-dione

CAS RN

70086-62-3
Record name 1,1,5,5-Tetrafluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5-Tetrafluoro-2,4-pentanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NN Gibadullina, DR Latypova, VA Vakhitov… - Journal of Fluorine …, 2018 - Elsevier
A series of novel difluoroacetyl hexahydropyrimidine derivatives have been synthesized by reactions of ethyl 4,4-difluoroacetoacetate, 1,1-difluoropentane-2,4-dione and 1,1,5,5-…
Number of citations: 22 www.sciencedirect.com
Y Zheng, A Perfetto, D Luise, I Ciofini, L Miesch - Organic Letters, 2021 - ACS Publications
The significance of molecules containing difluoromethyl groups is driven by their potential applications in pharmaceutical and agrochemical science. Methods for the incorporation of …
Number of citations: 7 pubs.acs.org
GKS Prakash, H Vaghoo, A Venkat, C Panja… - Future medicinal …, 2009 - Future Science
Background: The quinoxaline nucleus is a part of several antibiotics, such as echinomycin, levomycin and actinomycin, which are known to inhibit the growth of Gram-positive bacteria …
Number of citations: 16 www.future-science.com
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2023 - Springer
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | SpringerLink Skip to main content Advertisement SpringerLink Log in Menu …
Number of citations: 0 link.springer.com
Y Zheng - 2021 - theses.hal.science
The work described in this thesis manuscript focused first on the development of a domino reaction from N-imides equipped enamidyl vinyl ketones. Secondly, the reactivity of ynamides …
Number of citations: 0 theses.hal.science
H Kwiecień - Progress in Heterocyclic Chemistry, 2023 - Elsevier
This chapter is a survey of the chemistry of five-membered O-heterocycles including furans, benzo[b]furans, benzo[c]furans, and dibenzofurans, reported during 2021. Recent advances …
Number of citations: 0 www.sciencedirect.com
G Roman - ChemMedChem, 2022 - Wiley Online Library
This report summarizes the latest published data on the antiproliferative action and cytotoxic activity of Mannich bases, a structurally heterogeneous category of chemical entities that …
R Bouteloup - 2018 - applis.univ-tours.fr
Les évolutions des technologies nécessitent de développer des batteries de plus en plus performantes tout en restant sûres en toutes conditions. Ces batteries sont constituées de deux …
Number of citations: 2 www.applis.univ-tours.fr

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